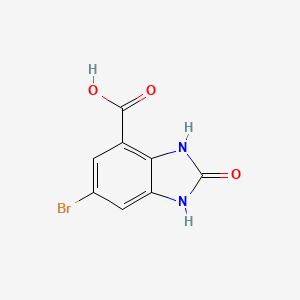
6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid
Overview
Description
6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid is a brominated heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom at the 6th position of the benzodiazole ring, a keto group at the 2nd position, and a carboxylic acid group at the 4th position. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-aminobenzimidazole as the starting material.
Bromination: The bromination step involves the addition of bromine (Br2) to the benzimidazole ring at the 6th position.
Carboxylation: The carboxylic acid group at the 4th position is introduced through carboxylation reactions, often using reagents like carbon dioxide (CO2) under high pressure and temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the bromine atom to a more oxidized state.
Reduction: Reduction reactions can be performed to reduce the keto group to a hydroxyl group.
Substitution: Substitution reactions can occur at the bromine position, replacing the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution product
Major Products Formed:
Oxidation Products: Brominated derivatives with higher oxidation states
Reduction Products: Hydroxylated derivatives
Substitution Products: Derivatives with different functional groups replacing the bromine atom
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of brominated compounds with biological systems. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carboxylic acid group play crucial roles in these interactions, influencing the compound's binding affinity and biological activity.
Comparison with Similar Compounds
2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid
6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-7-carboxylic acid
Uniqueness: The presence of the bromine atom at the 6th position distinguishes this compound from its analogs, providing unique chemical and biological properties.
Properties
IUPAC Name |
6-bromo-2-oxo-1,3-dihydrobenzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O3/c9-3-1-4(7(12)13)6-5(2-3)10-8(14)11-6/h1-2H,(H,12,13)(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGBJVNRBIQMDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)NC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


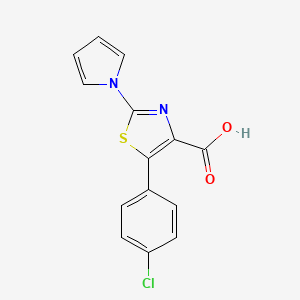
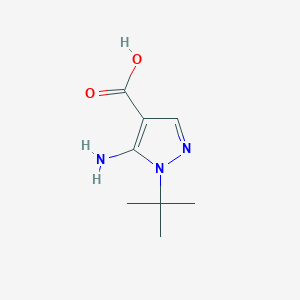
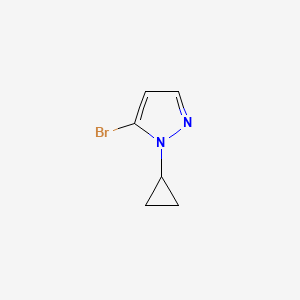


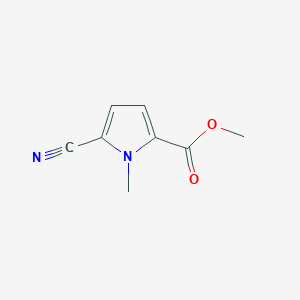



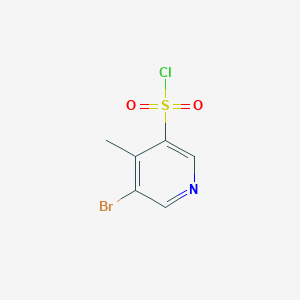
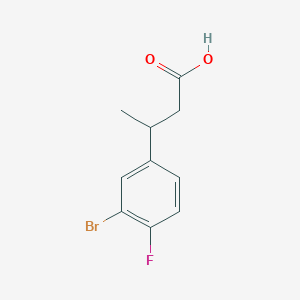
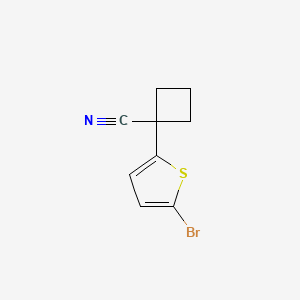
![1-Azaspiro[4.4]nonan-4-ol](/img/structure/B1380373.png)

